![molecular formula C9H12N4O B14366025 2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide CAS No. 90128-71-5](/img/structure/B14366025.png)
2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring and a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an intermediate compound. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. A nucleophilic substitution reaction with trimethylsilyl cyanide (TMSCN) follows, leading to the formation of another intermediate. Finally, this intermediate undergoes a reaction with sodium and ammonium chloride in ethanol solution to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like mCPBA.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring.
Common Reagents and Conditions
Oxidation: mCPBA in an appropriate solvent.
Reduction: Sodium borohydride in ethanol.
Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA yields pyridine N-oxides, while nucleophilic substitution with TMSCN produces cyanopyridine derivatives .
科学的研究の応用
2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form Schiff bases with primary amines, leading to the formation of stable complexes. These complexes can then interact with biological molecules, potentially inhibiting or modulating their activity .
類似化合物との比較
Similar Compounds
1-(Pyridin-2-yl)propan-2-one: Shares the pyridine ring but lacks the hydrazine moiety.
N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide: Contains a similar hydrazine structure but with different substituents.
Uniqueness
2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide is unique due to its combination of a pyridine ring and a hydrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
90128-71-5 |
|---|---|
分子式 |
C9H12N4O |
分子量 |
192.22 g/mol |
IUPAC名 |
(1-pyridin-2-ylpropan-2-ylideneamino)urea |
InChI |
InChI=1S/C9H12N4O/c1-7(12-13-9(10)14)6-8-4-2-3-5-11-8/h2-5H,6H2,1H3,(H3,10,13,14) |
InChIキー |
WJNGJXAJRODZMM-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC(=O)N)CC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)
![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
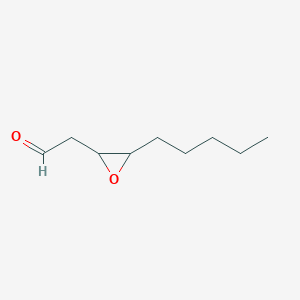
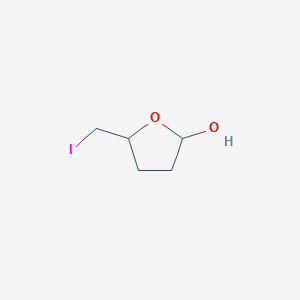
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)
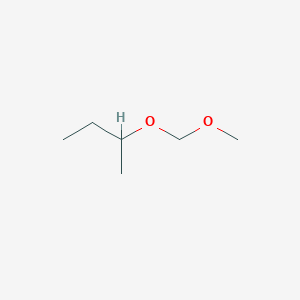
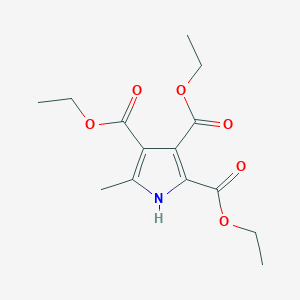
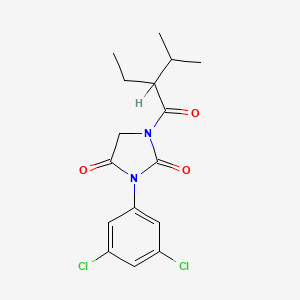
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
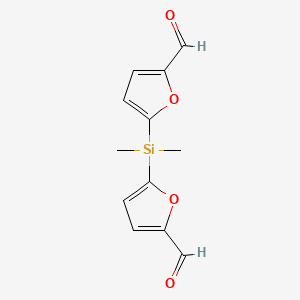
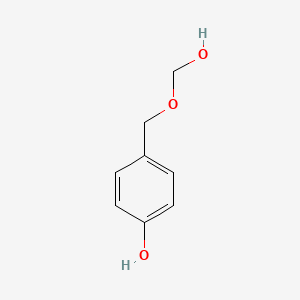
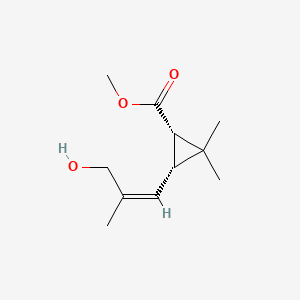
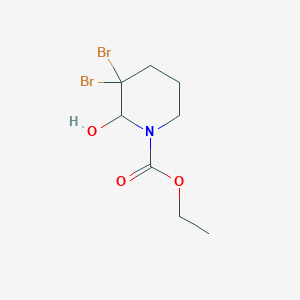
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
